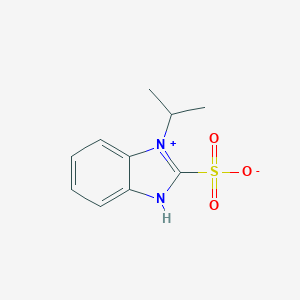

1-isopropyl-1H-benzimidazole-2-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a compound with the molecular formula C10H12N2O3S . It is a glutamate racemase (GR) inhibitor and is considered a promising candidate for developing antibacterial drugs .

Synthesis Analysis

The compound can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .Molecular Structure Analysis

The molecular weight of 1-isopropyl-1H-benzimidazole-2-sulfonic acid is 240.28 g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) . Physical And Chemical Properties Analysis

The compound is a solid . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

-

Antiparasitic and Antioxidant Activity

- Field : Pharmacology

- Application : Benzimidazole compounds have been studied for their combined antiparasitic and antioxidant activity . They were specifically tested against the species Trichinella spiralis, which causes parasitic infections .

- Method : A series of new benzimidazolyl-2-hydrazones were synthesized and their anthelmintic activity was studied in vitro . The antioxidant activity of these compounds was also tested against stable free radicals DPPH and ABTS .

- Results : All hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two specific compounds, 5b and 5d, killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . These compounds also showed effective radical scavenging ability .

-

Pharmacological Applications

- Field : Pharmacology

- Application : Benzimidazole analogs have been found to be potent inhibitors of various enzymes . They have a wide range of therapeutic uses .

- Method : Various benzimidazole compounds are synthesized and tested for their inhibitory effects on different enzymes .

- Results : Benzimidazole compounds have been used as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine drugs . They also have applications in neurological, endocrinological, and ophthalmological treatments .

-

Antibacterial and Antifungal Activity

- Field : Microbiology

- Application : Certain benzimidazole compounds have been found to have antibacterial and antifungal properties .

- Method : These compounds are synthesized and tested against various bacterial and fungal strains .

- Results : Some benzimidazole compounds have shown promising results as antibacterial and antifungal agents .

-

Synthesis of Benzimidazole Derivatives

- Field : Organic Chemistry

- Application : Benzimidazole derivatives have a wide range of bioactivities and have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists .

- Method : The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .

- Results : Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .

-

Glutamate Racemase Inhibitor

- Field : Biochemistry

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA is a promising candidate for developing antibacterial drugs .

-

Antitrichinellosis Activity

- Field : Pharmacology

- Application : Benzimidazole 2-Sulfonic Acid is a versatile reactant used in the preparation of bis (benzimidazol-2-yl)amines with antitrichinellosis activity .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Catalysis

-

Inhibitors of Enzymes

- Field : Biochemistry

- Application : Benzimidazole derivatives have been found to be potent inhibitors of various enzymes .

- Method : These compounds are synthesized and tested for their inhibitory effects on different enzymes .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Antihypertensive Activities

Eigenschaften

IUPAC Name |

1-propan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZNPVDVEUJQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-benzimidazole-2-sulfonic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B366367.png)

![3-(4-Fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B366383.png)

![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)

![8-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366412.png)

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)